molecular formula C23H23FN2O4S B5812686 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5812686
M. Wt: 442.5 g/mol
InChI Key: XWVOZCMYLIFEIV-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a fluorophenyl group, and an ethoxyphenyl group. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonyl Intermediate: The synthesis begins with the preparation of benzenesulfonyl chloride from benzenesulfonic acid. This reaction is typically carried out using thionyl chloride (SOCl₂) as the chlorinating agent.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of benzenesulfonyl chloride with 4-fluorobenzylamine to form the benzenesulfonyl-[(4-fluorophenyl)methyl]amino intermediate. This reaction is usually conducted in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, depending on the role of the target enzyme in the body.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonamide compounds.

    4-Fluorobenzylamine: A building block in the synthesis of pharmaceuticals and agrochemicals.

    4-Ethoxyphenylacetic Acid: Used in the synthesis of various organic compounds.

Uniqueness

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-21-14-12-20(13-15-21)25-23(27)17-26(16-18-8-10-19(24)11-9-18)31(28,29)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOZCMYLIFEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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